N-(2-methyl-1-naphthyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylnaphthalen-1-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-16(2,14)15/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXSZRHFDEENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N 2 Methyl 1 Naphthyl Methanesulfonamide Scaffolds
Impact of Naphthalene (B1677914) Substitutions on Biological Activity
The naphthalene moiety serves as a critical anchor for the molecule, and modifications to this bicyclic aromatic system can profoundly influence its interaction with biological targets.
Positional and Electronic Effects of Naphthalene Ring Modifications
The position and electronic nature of substituents on the naphthalene ring of N-naphthylsulfonamide derivatives play a significant role in modulating their biological activity. Studies on related naphthalene-based compounds have shown that the potency of these molecules is highly sensitive to the placement of various functional groups. For instance, in a series of naphthalene-substituted derivatives of the allylamine (B125299) antimycotic terbinafine, the antifungal activity was found to be strongly dependent on the bulkiness of the substituent. Generally, only small substituents like hydrogen or fluorine are well-tolerated at most positions of the naphthalene ring, suggesting that steric hindrance can be a major limiting factor for biological activity. However, the 5-position of the naphthalene moiety appears to accommodate larger substituents such as chloro, bromo, and methyl groups without a significant loss of potency.
Furthermore, research on 1,4-bis(arylsulfonamido)naphthalene derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction has demonstrated that substitution at the C-2 position of the naphthalene core is not only tolerated but can also enhance biological activity. In this particular study, the introduction of a 2-(4-fluorobenzyloxy) group resulted in the most potent inhibitor, highlighting the potential for beneficial interactions with the biological target through specific substitutions at this position. This suggests that both the position and the electronic properties of the substituent are critical determinants of activity. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the naphthalene ring, thereby influencing its binding affinity to receptor sites through electrostatic or van der Waals interactions.
A series of sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities. Within this series, compounds with a naphthalen-1-yl moiety exhibited the most potent antiproliferative activity. This indicates the importance of the specific attachment point of the sulfonamide group to the naphthalene ring for this particular biological target.
Table 1: Impact of Naphthalene Substitutions on Biological Activity of N-Aryl Sulfonamides
| Compound Series | Substitution Position | Substituent Type | Effect on Biological Activity |
| Naphthalene-substituted Terbinafine Analogs | Positions 2-4, 6-8 | Bulky groups | Decreased activity |
| Naphthalene-substituted Terbinafine Analogs | Position 5 | F, Cl, Br, Me | Tolerated |
| 1,4-bis(arylsulfonamido)naphthalene Derivatives | Position 2 | 2-(4-fluorobenzyloxy) | Increased inhibitory potency |
| Naphthalene-bearing Sulfonamides | Position 1 of Naphthalene | 4-methoxybenzyl | Potent antiproliferative activity |
Role of the Methyl Group on the Naphthalene Moiety
The presence of a methyl group at the 2-position of the naphthalene ring in N-(2-methyl-1-naphthyl)methanesulfonamide is a key structural feature that can significantly influence its biological profile. This phenomenon, often referred to as the "magic methyl" effect in medicinal chemistry, can arise from several factors.
One primary role of the methyl group is to introduce steric bulk, which can have both favorable and unfavorable consequences. The methyl group can enforce a specific conformation of the molecule, which may be more amenable to binding with a biological target. By restricting the rotational freedom of the naphthalene ring relative to the methanesulfonamide (B31651) group, the methyl group can reduce the entropic penalty of binding, leading to a higher affinity. Conversely, the steric hindrance from the methyl group could also prevent the molecule from fitting into a binding pocket, thereby reducing its activity.
From a pharmacokinetic perspective, the methyl group can play a crucial role in metabolic stability. The naphthalene ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. The presence of a methyl group can shield the adjacent positions on the ring from metabolic attack, thereby increasing the compound's half-life and bioavailability. Studies on the metabolism of methylnaphthalenes have shown that oxidation can occur on either the ring or the methyl group itself. The preferential site of metabolism depends on the specific compound and the enzymatic environment.
Furthermore, the lipophilicity of the molecule is increased by the addition of a methyl group. This enhanced lipophilicity can improve membrane permeability and facilitate the compound's entry into cells to reach its intracellular target. However, excessive lipophilicity can also lead to issues such as poor solubility and non-specific binding. The precise impact of the 2-methyl group is therefore context-dependent and is a result of a complex interplay between steric, electronic, and pharmacokinetic effects.
Influence of the Methanesulfonamide Group on Biological Interactions
The methanesulfonamide group is a versatile functional group in drug design, known for its ability to act as a hydrogen bond donor and acceptor, and to influence the physicochemical properties of a molecule.
Modifications to the Sulfonamide Moiety and Their Pharmacological Implications
Another avenue for modification is the replacement of the methyl group of the methanesulfonamide with other alkyl or aryl moieties. Changing the size and nature of this group can influence the compound's steric profile and lipophilicity. For example, replacing the methyl group with a larger or more complex group could lead to enhanced binding affinity if the target protein has a suitable hydrophobic pocket. Conversely, a bulkier group could introduce steric clashes that reduce activity.
Bioisosteric replacement of the entire sulfonamide group is also a common strategy in medicinal chemistry. Functional groups such as tetrazoles or acylsulfonamides can mimic the acidic properties and hydrogen bonding patterns of the sulfonamide while offering different physicochemical and metabolic profiles. The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired pharmacological properties.
Comparative SAR with Other Sulfonamide Derivatives
To understand the specific contribution of the methanesulfonamide group, it is useful to compare its effects with those of other sulfonamide derivatives, such as benzenesulfonamides. The primary difference between these two groups is the nature of the substituent on the sulfonyl group: a small, aliphatic methyl group versus a larger, aromatic phenyl group.
This difference can lead to significant variations in biological activity. The phenyl ring of a benzenesulfonamide (B165840) can engage in π-π stacking or other aromatic interactions with the biological target, which are not possible for the methyl group of a methanesulfonamide. This was demonstrated in a study of negative allosteric modulators of the NMDA receptor, where a diaryl sulfonamide motif was found to adopt a U-shaped conformation that facilitated π-π stacking and enhanced potency.
Conversely, the smaller size of the methyl group in methanesulfonamide can be advantageous if the binding pocket is sterically constrained. In a study of anti-influenza hemagglutinin inhibitors, replacement of a salicylamide (B354443) group with a sulfonamide led to the discovery of a potent derivative. Further optimization by introducing substituents on the phenyl ring of a benzenesulfonamide analog resulted in a several-fold increase in inhibitory potency, showcasing the importance of the aryl group in this particular scaffold.
Table 2: Comparative Properties of Methanesulfonamide and Benzenesulfonamide Moieties
| Feature | Methanesulfonamide | Benzenesulfonamide |
| Size | Small, aliphatic | Larger, aromatic |
| Potential Interactions | Hydrophobic, H-bonding | Hydrophobic, H-bonding, π-π stacking, aromatic interactions |
| Flexibility | More flexible | More rigid |
| Electronic Effect | Weakly electron-donating (alkyl) | Electron-withdrawing (aryl) |
Exploration of Linker and Terminal Group Modifications
While the core of this compound consists of the naphthalene and methanesulfonamide groups directly bonded, the principles of linker and terminal group modification from related systems can provide valuable insights for future drug design. In many drug scaffolds, a linker is used to connect two or more pharmacophoric elements. The nature of this linker—its length, flexibility, and chemical composition—can be critical for optimal positioning of the pharmacophores within the binding site of a biological target.
For N-aryl sulfonamides, modifications can be conceptualized by considering the N-aryl bond as a point of extension. For example, introducing a flexible alkyl or a more rigid cyclic linker between the naphthalene and sulfonamide moieties could alter the spatial relationship between these two groups, potentially leading to new interactions with the target.
Furthermore, the "terminal" methyl group of the methanesulfonamide offers another point for modification. While this would technically be a modification of the sulfonamide moiety itself, it can be viewed as altering a terminal group. Replacing this methyl group with other functional groups could introduce new interaction points. For instance, appending a basic amine could introduce a positive charge and the potential for salt bridge formation, while adding a polar group like a hydroxyl or a carboxylate could improve aqueous solubility.
Molecular Mechanisms and Biological Target Identification for N 2 Methyl 1 Naphthyl Methanesulfonamide
Investigation of Enzyme Inhibition Profiles
Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
No specific data on the inhibitory activity of N-(2-methyl-1-naphthyl)methanesulfonamide against Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes were identified in the performed searches. While derivatives of naphthalene (B1677914) containing methylsulfonamido groups have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, the specific compound of interest is not mentioned in these studies. nih.gov Research has shown that the substitution of a carboxylic group with a methylsulfonamido or methylsulfonyl group in naphthalene-based structures does not inherently direct selectivity towards either COX-1 or COX-2. nih.gov
Carbonic Anhydrase (CA) Isoforms (hCA I, II, IX, XII)
There is no available research documenting the inhibitory effects of this compound on human carbonic anhydrase (hCA) isoforms I, II, IX, or XII. Sulfonamides are a well-established class of carbonic anhydrase inhibitors; however, the extensive body of research in this area focuses on other sulfonamide derivatives, and not the specific naphthalenic methanesulfonamide (B31651) . nih.govnih.gov
Anthrax Lethal Factor (LF)
No studies were found that investigated the inhibitory potential of this compound against Anthrax Lethal Factor (LF). The existing literature on small molecule inhibitors of this zinc-dependent metalloprotease does not include this compound. nih.gov
Soluble Epoxide Hydrolase (sEH)
The inhibitory activity of this compound against soluble epoxide hydrolase (sEH) has not been reported in the scientific literature. While sEH is a recognized therapeutic target, and various inhibitors have been developed, there is no indication that this specific compound has been evaluated. nih.govnih.gov
Other Relevant Enzyme Targets
No information is available regarding the interaction of this compound with any other relevant enzyme targets.
Receptor Modulation Studies
There are no publicly available studies that have investigated the receptor modulation properties of this compound.
Adrenoceptor Agonism/Antagonism (e.g., Alpha 1-Adrenoceptors)
Alpha-1 adrenoceptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. nih.gov Their activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to vasoconstriction and an increase in blood pressure. nih.gov The naphthalene ring system present in this compound is a common scaffold in various adrenoceptor ligands. However, without experimental data, it is impossible to determine if this compound would act as an agonist, stimulating the receptor, or an antagonist, blocking its activity.
Should this compound interact with alpha-1 adrenoceptors, its effects would be dependent on the specific subtype (α1A, α1B, and α1D) it binds to and its functional activity at that receptor.
Sphingosine-1-phosphate Receptor 1 (S1P1) Modulation
The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of immune cell trafficking, and its modulators are used in the treatment of autoimmune diseases like multiple sclerosis. nih.gov S1P1 modulators can act as agonists, leading to receptor internalization and sequestration of lymphocytes in lymph nodes, or as antagonists, blocking the natural ligand's effects. nih.gov While some compounds with aromatic moieties have been shown to interact with S1P receptors, there is no published evidence to suggest that this compound is an S1P1 modulator.
Human Equilibrative Nucleoside Transporters (ENT1, ENT2)
Human Equilibrative Nucleoside Transporters, such as ENT1 and ENT2, are membrane proteins responsible for the transport of nucleosides and nucleobases across cell membranes. nih.gov These transporters are crucial for nucleotide salvage pathways and the cellular uptake of various nucleoside analog drugs used in cancer and viral therapies. nih.gov While a wide range of molecules can inhibit ENT function, there is currently no data to indicate that this compound interacts with either ENT1 or ENT2.
Analysis of Molecular Interactions and Binding Site Characterization
Ligand-Protein Interaction Profiling
To understand how this compound might interact with a protein target, a detailed ligand-protein interaction profile would need to be generated through experimental methods such as X-ray crystallography or NMR spectroscopy, or computational methods like molecular docking. These techniques could reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. Without a known biological target, such a profile cannot be created.
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its natural ligand. Naphthalene-containing compounds have been identified as allosteric modulators for some receptors. nih.govnih.gov However, to determine if this compound acts as an allosteric modulator, extensive functional assays in the presence and absence of the orthosteric ligand for a specific receptor would be required. No such studies have been published for this compound.
Computational and Theoretical Chemistry Approaches for N 2 Methyl 1 Naphthyl Methanesulfonamide
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in computational drug discovery and molecular biology. They are used to predict how a ligand, such as N-(2-methyl-1-naphthyl)methanesulfonamide, might interact with a macromolecular target, typically a protein.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity of a ligand within the active site of a protein. This process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their energetic favorability.
For this compound, docking simulations would be employed to identify potential protein targets and elucidate the specific interactions driving the binding event. The naphthalene (B1677914) moiety, the methyl group, and the methanesulfonamide (B31651) group would be analyzed for their contributions to binding through hydrophobic interactions, hydrogen bonds, and van der Waals forces.
While specific docking studies for this compound are not widely published, research on analogous sulfonamide derivatives provides insight into the expected outcomes. For instance, studies on N-substituted sulfonamides targeting enzymes like carbonic anhydrase have shown that the sulfonamide group often coordinates with a key metal ion (e.g., Zinc) in the active site, while the aromatic portions of the molecule form critical interactions with hydrophobic pockets and specific amino acid residues. Docking analyses of various naphthalene-1-sulfonamide (B86908) derivatives have reported binding affinities ranging from -6.8 to -8.2 kcal/mol, indicating strong and favorable interactions with their target proteins. nih.govresearchgate.net
Table 1: Representative Binding Affinities from Docking Studies of Naphthalene Sulfonamide Analogs
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 nih.govresearchgate.net |
| Naphthalen-1-yl derivatives | Fatty Acid Binding Protein 4 | Not specified, but potent inhibition noted researchgate.net |
This table presents data from related compounds to illustrate the typical binding affinities observed for this class of molecules.
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the complex in a simulated physiological environment (e.g., in explicit water). mdpi.com
The stability of the this compound-target complex would be evaluated by analyzing several parameters from the MD trajectory:
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. researchgate.net
Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions that interact with the ligand are expected to show reduced fluctuations, indicating stabilization upon binding.
Radius of Gyration (Rg): The Rg measures the compactness of the protein. A stable Rg value suggests that the ligand binding does not cause the protein to unfold or undergo major structural disruptions. researchgate.net
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the simulation time is a key indicator of a stable interaction.
These simulations provide critical insights into whether the initial binding pose predicted by docking is maintained, offering a more realistic and rigorous assessment of the ligand-target interaction. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide a fundamental understanding of molecular structure, reactivity, and energetics.
The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations are used to determine several key electronic properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For related sulfonamide-Schiff base derivatives, DFT calculations have been successfully used to map these orbitals. nih.gov
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule. mdpi.com For this compound, these maps would identify electron-rich regions (negative potential), such as the oxygen atoms of the sulfonyl group, which are likely to act as hydrogen bond acceptors. Electron-deficient regions (positive potential), such as the hydrogen on the sulfonamide nitrogen, are potential hydrogen bond donors.
Table 2: Typical Electronic Properties Calculated via DFT for Sulfonamides
| Property | Description | Expected Finding for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localization primarily on the electron-rich naphthalene ring system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distribution across the sulfonamide group and aromatic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap, suggesting a balance of stability and reactivity. |
This table outlines the expected results from DFT calculations based on general principles and studies of similar molecules.
The three-dimensional shape (conformation) of this compound is critical for its ability to fit into a protein's binding site. Quantum chemical calculations are used to explore the molecule's potential energy surface to identify stable conformers and the energy barriers for rotation around key bonds.
A key feature of sulfonamides is the geometry around the S-N bond. Unlike the planar peptide bond, the sulfonamide nitrogen is often pyramidal, and the barrier to rotation around the S-N bond is lower, affording greater conformational flexibility. psu.edu A systematic conformational analysis of this compound would involve rotating the dihedral angles associated with the naphthalene-to-nitrogen bond and the nitrogen-to-sulfur bond to locate the global energy minimum and other low-energy conformers. These calculations provide the relative energies of different conformers, allowing for the determination of the most probable shapes of the molecule in solution. nih.govnih.gov
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's intrinsic basicity. Theoretical calculations are an excellent method for determining the PA at different potential protonation sites within a molecule. nih.gov
For this compound, there are several potential protonation sites, including the sulfonamide nitrogen and the sulfonyl oxygen atoms. Theoretical studies on a range of sulfonamides have consistently shown that in the gas phase, the sulfonamide nitrogen is the most basic site, meaning it has a higher proton affinity than the oxygen atoms. researchgate.net However, the presence of substituents can influence the basicity. The electron-donating methyl group and the extensive π-system of the naphthalene ring would be expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to simpler alkanesulfonamides. researchgate.net
Table 3: Calculated Proton Affinities for Basic Sites in a Model Sulfonamide (Methanesulfonamide)
| Protonation Site | Proton Affinity (kJ/mol) | Reference |
|---|---|---|
| Nitrogen Atom | ~740 | researchgate.net |
This table shows representative data for a simple sulfonamide to illustrate the relative basicity of the potential protonation sites.
These calculations are crucial for understanding how the molecule might behave in different chemical environments, particularly in the acidic or basic microenvironments found in protein active sites.
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A comprehensive search for dedicated computational and theoretical chemistry studies on the compound this compound has revealed a significant gap in the publicly available scientific literature. Despite extensive queries, no specific research articles or datasets detailing Quantitative Structure-Activity Relationship (QSAR) modeling, fragment-based computational approaches for lead identification, or in silico prediction of its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties could be located.
Therefore, it is not possible to provide a detailed, data-driven article on the computational and theoretical chemistry approaches for this compound as requested. The creation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings for the specified sections and subsections, is contingent on the existence of such primary research.
While general principles of QSAR, fragment-based design, and in silico ADMET prediction are well-established in the field of computational chemistry, applying these methodologies requires specific experimental data and computational results for the molecule . Without such dedicated studies on this compound, any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy and specificity.
Further research and publication in this specific area are needed to enable a comprehensive computational analysis as outlined.
An article on the preclinical biological activity and pharmacological evaluation of this compound cannot be generated at this time. A comprehensive search of publicly available scientific literature did not yield any specific studies on the in vitro or in vivo activities of this particular chemical compound.
Therefore, there is no data to populate the requested sections on its effects in cellular assays or its efficacy in animal models for various diseases. Information regarding its antiproliferative activity, enzyme inhibition, cellular uptake, receptor assays, or its potential anti-inflammatory, antiparasitic, or anti-infective properties is not available in the current body of scientific research.
Preclinical Biological Activity and Pharmacological Evaluation of N 2 Methyl 1 Naphthyl Methanesulfonamide and Analogues
In Vivo Efficacy Studies in Animal Models
Pharmacodynamic Biomarker Analysis and Validation
The identification and validation of pharmacodynamic biomarkers are critical for understanding the molecular mechanisms of a drug and for monitoring its biological effects in preclinical models. For a compound like N-(2-methyl-1-naphthyl)methanesulfonamide, a systematic approach would be necessary to identify biomarkers that confirm its engagement with its intended biological target and elucidate its downstream effects.
A hypothetical biomarker analysis and validation process would involve several stages. Initially, in vitro studies using relevant cell lines would be conducted to identify potential molecular or cellular changes induced by the compound. This could involve high-throughput screening techniques to assess changes in protein expression, gene transcription, or post-translational modifications.
Following initial identification, promising biomarkers would undergo rigorous validation. This would include assessing their specificity, sensitivity, and reproducibility in response to treatment with this compound. Dose-response and time-course studies would be essential to establish a clear relationship between compound exposure and biomarker modulation. Subsequently, these biomarkers would be evaluated in in vivo preclinical models to confirm their relevance in a more complex biological system.
Table 1: Hypothetical Framework for Pharmacodynamic Biomarker Analysis
| Biomarker Type | Analytical Method | Purpose | Validation Stage |
| Target Engagement | Western Blot, ELISA | To confirm direct interaction with the intended molecular target. | In vitro & In vivo |
| Downstream Signaling | Phospho-protein arrays, qPCR | To measure the effect on cellular signaling pathways. | In vitro & In vivo |
| Cellular Response | Flow Cytometry, Immunohistochemistry | To assess phenotypic changes in cells (e.g., apoptosis, proliferation). | In vitro & In vivo |
| Soluble Biomarkers | Mass Spectrometry, Luminex assays | To identify secreted proteins or metabolites in biofluids. | In vivo |
Mechanistic Studies in Preclinical Biological Systems
Understanding the precise mechanism of action of this compound at the molecular and cellular level is fundamental to its development as a potential therapeutic agent.
Cellular Pathway Modulation
Investigating the impact of this compound on specific cellular pathways would be a key focus of mechanistic studies. Techniques such as transcriptomics (e.g., RNA sequencing) and proteomics would be employed to obtain a global view of the changes in gene and protein expression following compound treatment. These unbiased approaches can reveal novel pathways affected by the compound.
For instance, if initial screening suggests an anti-proliferative effect, studies would focus on key pathways regulating the cell cycle and apoptosis, such as the MAPK/ERK and PI3K/Akt signaling cascades. The modulation of key proteins within these pathways, including their phosphorylation status, would be examined in detail.
Table 2: Potential Cellular Pathways for Investigation
| Cellular Pathway | Key Proteins of Interest | Rationale for Investigation |
| Cell Cycle Regulation | Cyclins, CDKs, p53, p21 | To determine if the compound induces cell cycle arrest. |
| Apoptosis | Caspases, Bcl-2 family proteins | To assess the induction of programmed cell death. |
| Signal Transduction | Kinases (e.g., ERK, Akt), Phosphatases | To understand the upstream signaling events. |
| Inflammatory Pathways | NF-κB, STATs | To evaluate potential anti-inflammatory effects. |
Metabolic Perturbation Analysis (e.g., Metabololipidomics)
Metabolic perturbation analysis, including advanced techniques like metabololipidomics, provides a snapshot of the metabolic changes within a biological system in response to a drug. This approach can uncover unexpected mechanisms of action and identify biomarkers of drug efficacy or toxicity.
For this compound, untargeted metabolomics using mass spectrometry could be applied to cell cultures or animal tissues to identify a broad range of altered metabolites. If specific metabolic pathways are implicated, targeted analyses would follow to quantify changes in key metabolites with greater precision.
Metabololipidomics, a sub-field of metabolomics, would focus specifically on the lipid profile. Given the integral role of lipids in cellular signaling, membrane structure, and energy storage, alterations in the lipidome could provide significant insights into the compound's mechanism of action. For example, changes in the levels of specific classes of lipids, such as sphingolipids or eicosanoids, could indicate interference with key signaling pathways.
Table 3: Framework for Metabolic Perturbation Analysis
| Analytical Approach | Key Readouts | Potential Insights |
| Untargeted Metabolomics | Altered levels of amino acids, carbohydrates, nucleotides, etc. | Identification of affected metabolic pathways. |
| Targeted Metabolomics | Quantification of specific metabolites (e.g., ATP, lactate). | Confirmation and detailed analysis of pathway modulation. |
| Untargeted Lipidomics | Changes in lipid classes (e.g., phospholipids, triglycerides). | Elucidation of effects on membrane composition and signaling. |
| Targeted Lipidomics | Quantification of specific lipid species (e.g., ceramides, prostaglandins). | Detailed understanding of the impact on lipid-mediated pathways. |
Analytical Method Development for N 2 Methyl 1 Naphthyl Methanesulfonamide in Research
Chromatographic Separation Techniques
Chromatography is essential for separating N-(2-methyl-1-naphthyl)methanesulfonamide from reaction precursors, byproducts, and impurities. The choice of technique depends on the required resolution, sample volatility, and the scale of the analysis.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity analysis and quantification of non-volatile, thermally sensitive compounds like N-aryl sulfonamides. A reverse-phase HPLC method is typically the first choice for a molecule with the aromatic character of this compound.
The naphthalene (B1677914) moiety provides a strong chromophore, making UV detection highly effective. The method development would focus on optimizing the mobile phase composition to achieve a good peak shape and adequate retention time, ensuring separation from potential impurities. The acidic proton on the sulfonamide nitrogen can influence peak tailing, which is often mitigated by the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase.
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | 60% Acetonitrile, increasing to 95% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This method is highly adaptable for purity testing, stability studies, and reaction monitoring. nanobioletters.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification through mass analysis. However, for sulfonamides, the technique's applicability depends on the thermal stability and volatility of the analyte. nih.gov The N-H bond in the sulfonamide group is acidic and polar, which can lead to poor peak shape and thermal degradation in the hot GC inlet.
To overcome these issues, derivatization is a common strategy. The acidic proton can be replaced with a less polar, more thermally stable group. oup.com Common derivatization agents for sulfonamides include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). After derivatization, the resulting compound is more volatile and suitable for GC analysis. nih.govoup.com
Table 2: Typical GC-MS Parameters for Derivatized Sulfonamides
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
This approach provides excellent sensitivity and structural information from the mass spectrum, confirming the identity of the compound and its impurities. usda.gov
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and straightforward technique used primarily for the qualitative monitoring of reaction progress and for preliminary purity checks. tandfonline.com For this compound, a standard silica gel plate would serve as the stationary phase.
The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The optimal ratio is determined empirically to achieve a retention factor (Rf) of approximately 0.3-0.5 for the main compound spot. Visualization is readily accomplished under a UV lamp (at 254 nm), where the naphthalene ring will absorb light and appear as a dark spot on the fluorescent indicator plate.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural elucidation of newly synthesized molecules like this compound.
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. Both ¹H-NMR and ¹³C-NMR spectra would provide definitive evidence for the structure of this compound. mdpi.com
¹H-NMR: The proton NMR spectrum would show distinct signals for each type of hydrogen atom. The aromatic protons on the naphthalene ring would appear in the downfield region (typically 7.0-8.5 ppm). The methyl group attached to the naphthalene ring would be a singlet around 2.4-2.6 ppm. The methyl group of the methanesulfonamide (B31651) moiety would also be a singlet, but further upfield, likely around 2.8-3.0 ppm. The N-H proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration. researchgate.net
¹³C-NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbons of the naphthalene ring would resonate in the 110-140 ppm range. The two methyl carbons would have distinct signals in the upfield region of the spectrum (typically 15-40 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Naphthalene Aromatic CH | 7.2 - 8.2 (multiplets) | 115 - 135 |
| Naphthalene Quaternary C | - | 125 - 140 |
| Naphthalene-CH₃ | ~2.5 (singlet) | ~18 |
| SO₂-CH₃ | ~2.9 (singlet) | ~40 |
| N-H | Variable (broad singlet) | - |
Two-dimensional NMR techniques, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be used to confirm the connectivity between protons and carbons, solidifying the structural assignment. tandfonline.com
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and offers clues about the structure. For this compound (Molecular Formula: C₁₂H₁₃NO₂S, Molecular Weight: 235.30 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Under electron ionization (EI), the molecule would be expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺) at m/z = 235 would be observed. Key fragmentation pathways would likely involve the cleavage of the N-S bond and the C-S bond. researchgate.net
Table 4: Predicted Key Fragments in Mass Spectrum (EI)
| m/z | Predicted Fragment Ion | Fragment Structure |
| 235 | Molecular Ion | [C₁₂H₁₃NO₂S]⁺ |
| 156 | Loss of •SO₂CH₃ | [C₁₁H₁₀N]⁺ |
| 155 | Loss of CH₃SO₂H | [C₁₁H₉]⁺ |
| 141 | 2-methylnaphthalen-1-amine cation | [C₁₁H₁₁N]⁺ |
| 79 | Methanesulfonyl cation | [CH₃SO₂]⁺ |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations from the sulfonamide group, the naphthalene ring system, and the methyl group.
The key functional groups and their expected vibrational frequencies are:
Sulfonamide Group (SO₂NH): This group gives rise to strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration typically appears in the 900-800 cm⁻¹ range. The N-H stretching of the secondary sulfonamide is expected as a single, sharp band around 3300-3200 cm⁻¹.
Naphthalene Moiety: The aromatic C=C stretching vibrations of the naphthalene ring will produce several bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, would appear in the 900-675 cm⁻¹ region.
Methyl Group (CH₃): Aliphatic C-H stretching vibrations from the methyl group are expected in the 2975-2850 cm⁻¹ range.
While a specific experimental spectrum for this compound is not publicly available, a predictive table of characteristic IR and Raman bands can be constructed based on known frequencies for these functional groups. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring, which are often strong in Raman scattering.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3300 - 3200 | 3300 - 3200 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 | Medium |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2975 - 2850 | 2975 - 2850 | Medium-Weak |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | 1600 - 1450 | Strong |
| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1335 | 1370 - 1335 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1180 - 1160 | 1180 - 1160 | Strong |
UV-Visible and Fluorimetric Spectroscopy
UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the naphthalene ring system. The absorption spectrum of naphthalene derivatives is typically characterized by two main bands. researchgate.net The introduction of substituents like the methyl and methanesulfonamide groups can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. mdpi.com
Fluorimetric spectroscopy detects the light emitted from a molecule after it has been excited by UV radiation. Naphthalene and its derivatives are known to be fluorescent. mdpi.com The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. The methanesulfonamide group may influence the fluorescence intensity and emission maximum compared to unsubstituted naphthalene.
Table 2: Expected Spectroscopic Properties of this compound in a Nonpolar Solvent
| Parameter | Expected Value/Range | Comments |
|---|---|---|
| Absorption Maxima (λmax) | ~280-290 nm and ~310-325 nm | Based on the substituted naphthalene chromophore. |
| Molar Absorptivity (ε) | High | Naphthalene is a strong chromophore. |
| Fluorescence Emission Maxima (λem) | ~330-360 nm | Dependent on excitation wavelength and solvent polarity. |
Advanced Derivatization Strategies for Enhanced Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, this can be crucial for enhancing detection sensitivity, improving chromatographic separation, and overcoming matrix interferences, particularly at trace levels.
Derivatization for Improved Chromatographic Detection
While the naphthalene moiety provides inherent UV absorbance, derivatization can be employed to enhance the response for trace quantification by high-performance liquid chromatography with UV detection (HPLC-UV). nih.gov The most common site for derivatization on the this compound molecule is the acidic proton on the sulfonamide nitrogen.
A strategy could involve reacting this N-H group with a reagent that introduces a highly absorbing chromophore. This is particularly useful if the detection wavelength required for the native compound suffers from background interference. For instance, reacting the deprotonated sulfonamide with a strongly UV-active alkylating or acylating agent would yield a derivative with a significantly higher molar absorptivity, thereby lowering the limit of detection. nih.govmdpi.com
Table 3: Potential Derivatization Reagents for Enhanced HPLC-UV Detection
| Reagent Class | Example Reagent | Target Site | Benefit |
|---|---|---|---|
| Dansylating Agents | Dansyl Chloride | Sulfonamide N-H | Introduces a highly fluorescent dansyl group, enabling fluorimetric detection. |
| Benzoylating Agents | Benzoyl Chloride | Sulfonamide N-H | Adds a benzoyl group, potentially shifting λmax and increasing molar absorptivity. |
Derivatization for Enhanced Mass Spectrometric Analysis
In mass spectrometry (MS), derivatization can improve analyte volatility for gas chromatography-mass spectrometry (GC-MS) or enhance ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). nih.gov Chemical derivatization can also be used to produce fragments that are structurally informative during tandem mass spectrometry (MS/MS) analysis. researchgate.net
For LC-MS analysis using electrospray ionization (ESI), derivatization can be used to introduce a permanently charged group or a group that is more readily ionized. This can significantly increase the signal intensity. For example, reacting the sulfonamide N-H with a reagent containing a quaternary ammonium (B1175870) group would create a derivative that ionizes exceptionally well in positive-ion ESI mode. semanticscholar.org This strategy improves the signal-to-noise ratio and lowers detection limits.
Applications in Complex Research Matrices (e.g., biological extracts)
Analyzing this compound in complex matrices like cell lysates, plasma, or tissue extracts presents significant challenges. nih.gov These matrices contain numerous endogenous compounds that can interfere with analysis, causing co-eluting peaks in chromatography or ion suppression in mass spectrometry. nih.gov
Derivatization offers a powerful solution to mitigate these matrix effects. By altering the chemical structure of the analyte, its chromatographic properties (e.g., retention time and column selectivity) can be modified to separate it from interfering matrix components. Furthermore, derivatization can enhance the analyte's signal to such a degree that the suppressive effects of the matrix become negligible. For example, converting the analyte into a highly fluorescent derivative allows for the use of a selective fluorescence detector, which is far less susceptible to interference from non-fluorescent matrix components than a standard UV detector. Similarly, a derivative that is more efficiently ionized can be more easily detected by MS even in the presence of ion-suppressing agents in the biological extract.
Medicinal Chemistry and Lead Optimization Research for N 2 Methyl 1 Naphthyl Methanesulfonamide Scaffolds
Design Principles for Naphthalene-Sulfonamide Based Lead Compounds
The design of lead compounds incorporating the naphthalene-sulfonamide scaffold is guided by several key principles aimed at maximizing therapeutic potential. The naphthalene (B1677914) ring system offers a rigid, lipophilic core that can be strategically substituted to achieve specific interactions with biological targets. The sulfonamide linker provides a crucial hydrogen-bonding motif and a point for diversification.
Key design considerations include:
Scaffold Rigidity and Vectorial Orientation: The fused bicyclic nature of the naphthalene core provides a well-defined three-dimensional structure. The position of the sulfonamide group on the naphthalene ring (e.g., at the 1- or 2-position) dictates the vectorial projection of the sulfonamide substituent, which is critical for target engagement.
Lipophilicity and Physicochemical Properties: The inherent lipophilicity of the naphthalene ring can be modulated by the introduction of polar substituents to balance aqueous solubility and membrane permeability, which are key determinants of pharmacokinetic behavior.
Structure-Activity Relationship (SAR) of the Naphthalene Core: Substitution patterns on the naphthalene ring significantly influence biological activity. For instance, in a series of naphthalene-based inhibitors, the introduction of different groups at various positions can lead to substantial changes in potency and selectivity.
Role of the Sulfonamide Linker: The sulfonamide moiety is a versatile functional group. The nitrogen atom can be unsubstituted (primary sulfonamide), monosubstituted (secondary sulfonamide), or disubstituted (tertiary sulfonamide). The acidity of the sulfonamide proton and its hydrogen bonding capacity are critical for interaction with many biological targets.
The design of N-(2-methyl-1-naphthyl)methanesulfonamide as a lead compound would likely be based on a hypothesis that the 2-methyl group on the naphthalene ring provides a beneficial steric or electronic interaction with the target protein, potentially enhancing potency or selectivity compared to an unsubstituted analog.
Strategies for Optimizing Pharmacological Potency and Selectivity
Once a lead compound like this compound is identified, the subsequent optimization phase focuses on enhancing its pharmacological profile. This involves systematically modifying the chemical structure to improve potency against the desired target while minimizing off-target effects.
Common optimization strategies include:
Systematic SAR Exploration: A systematic exploration of the chemical space around the lead compound is undertaken. This involves synthesizing and testing a library of analogs with variations at different positions of the molecule. For the this compound scaffold, this would involve:
Modification of the N-substituent: Varying the substituent on the sulfonamide nitrogen to explore different sizes, electronic properties, and hydrogen bonding patterns.
Modification of the Naphthalene Ring: Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) at different positions on the naphthalene ring to probe for additional binding interactions.
Alteration of the Methyl Group: Replacing the 2-methyl group with other small alkyl groups or functional groups to fine-tune steric and electronic interactions.
Improving Target Selectivity: Achieving selectivity is crucial to minimize off-target toxicity. This can be accomplished by exploiting subtle differences in the binding sites of related proteins. For example, if the target has a specific hydrophobic pocket, modifying the lead compound to better fit that pocket can enhance selectivity over other targets that lack this feature.
The following interactive data table illustrates a hypothetical SAR study for a series of N-(naphthalen-1-yl)methanesulfonamide analogs, showcasing how structural modifications can impact inhibitory potency.
| Compound ID | R1 (at N) | R2 (at position 4) | R3 (at position 7) | IC50 (nM) |
| 1 | H | H | H | 500 |
| 2 | CH3 | H | H | 250 |
| 3 | H | Cl | H | 100 |
| 4 | H | H | OCH3 | 75 |
| 5 | CH3 | Cl | OCH3 | 20 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Exploration of Bioisosteric Replacements within the Chemical Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a lead compound without drastically altering its chemical structure. wikipedia.orgcambridgemedchemconsulting.comdrughunter.com This involves replacing a functional group with another group that has similar steric and electronic properties.
For the this compound scaffold, several bioisosteric replacements could be explored:
Sulfonamide Isosteres: The sulfonamide group can be replaced with other acidic functional groups that can act as hydrogen bond donors and acceptors. Examples include carboxylic acids, tetrazoles, or hydroxamic acids. Each replacement would alter the pKa and pharmacokinetic profile of the molecule.
Naphthalene Ring Isosteres: The naphthalene ring can be replaced with other bicyclic aromatic or heteroaromatic systems to modulate lipophilicity, metabolic stability, and target interactions. wikipedia.org Potential bioisosteres for naphthalene include quinoline, isoquinoline, benzofuran, or indole.
Methyl Group Isosteres: The methyl group could be replaced with other small, non-polar groups such as an ethyl group, a cyclopropyl group, or a trifluoromethyl group to fine-tune steric bulk and electronic properties.
The table below provides examples of potential bioisosteric replacements for different moieties of the this compound scaffold.
| Original Moiety | Potential Bioisosteric Replacement(s) | Potential Impact |
| Sulfonamide (-SO2NH-) | Carboxamide (-CONH-), Reverse Sulfonamide (-NHSO2-) | Altered acidity, hydrogen bonding, and metabolic stability |
| Naphthalene | Quinoline, Isoquinoline, Benzothiophene | Modified aromaticity, polarity, and potential for new interactions |
| Methyl (-CH3) | Ethyl (-CH2CH3), Trifluoromethyl (-CF3), Halogen (e.g., -Cl) | Changes in size, lipophilicity, and metabolic stability |
Development of Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the design of more potent and selective inhibitors. nih.gov If the crystal structure of the target protein is available, computational tools can be employed to visualize and analyze the binding site.
The SBDD process for a naphthalene-sulfonamide inhibitor would typically involve:
Molecular Docking: Docking studies can predict the binding mode of this compound within the active site of the target protein. This can help to rationalize the observed SAR and suggest modifications to improve binding affinity.
De Novo Design: Computational algorithms can be used to design novel molecules that are predicted to have high affinity for the target's binding site. These de novo designed molecules can then be synthesized and tested.
Fragment-Based Drug Discovery (FBDD): Small molecular fragments can be screened for binding to the target protein. Hits from the fragment screen can then be grown or linked together to generate more potent lead compounds. The naphthalene and sulfonamide moieties could serve as starting fragments in such a campaign.
For instance, molecular modeling might reveal that the 2-methyl group of this compound fits into a small hydrophobic pocket in the target's active site. This insight would guide the synthesis of analogs with different substituents at this position to optimize the interaction with this pocket.
Early-Stage Drug Metabolism and Pharmacokinetics (DMPK) Research in Preclinical Models
Early assessment of the drug metabolism and pharmacokinetic (DMPK) properties of a lead compound is critical for its successful development. Poor DMPK properties are a major cause of attrition in the drug discovery pipeline.
Key DMPK parameters evaluated in preclinical models include:
Absorption: The extent and rate at which the compound is absorbed into the systemic circulation following administration. This is often assessed using in vitro models like Caco-2 cell permeability assays and in vivo studies in animal models.
Distribution: The reversible transfer of a drug from the systemic circulation to the tissues. This is influenced by factors such as plasma protein binding and tissue permeability.
Metabolism: The biotransformation of the drug into other compounds (metabolites) by enzymes, primarily in the liver. In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability. The naphthalene ring and the sulfonamide group are both susceptible to various metabolic transformations.
Excretion: The irreversible removal of the drug and its metabolites from the body, primarily through urine and feces.
The following table summarizes key preclinical DMPK assays and their purpose.
| DMPK Parameter | In Vitro Assay | In Vivo Model | Purpose |
| Absorption | Caco-2 Permeability | Oral dosing in rodents | Predict intestinal absorption |
| Distribution | Plasma Protein Binding | Tissue distribution studies in rodents | Determine the fraction of free drug and tissue accumulation |
| Metabolism | Liver Microsomal Stability | Pharmacokinetic studies in rodents | Assess metabolic clearance and identify major metabolites |
| Excretion | - | Urine and feces collection in rodents | Determine the primary routes of elimination |
Early DMPK studies on this compound and its analogs would aim to identify liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, and guide further chemical modifications to address these issues.
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-(2-methyl-1-naphthyl)methanesulfonamide?
Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the naphthyl ring followed by sulfonamide coupling. A common approach includes:
Alkylation/Chlorination : Introduce the methyl group at the 2-position of the naphthyl ring.
Sulfonamide Formation : React with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Purification : Use column chromatography or recrystallization.
Q. Characterization Methods :
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., methyl group at C2 and sulfonamide linkage). Key peaks include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide protons (δ 3.0–3.5 ppm) .
- IR : Stretching vibrations for S=O (~1350 cm) and N–H (~3300 cm) .
- Mass Spectrometry : Molecular ion peak ([M+H]) at m/z corresponding to molecular weight (e.g., ~275 g/mol for derivatives) .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer:
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages.
- Melting Point : Consistency with literature values (e.g., 82–85°C for related sulfonamides) .
- Chromatography : HPLC or TLC to check for byproducts.
- X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable). Use SHELXL for refinement, leveraging its robustness in small-molecule crystallography .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?
Answer: Density Functional Theory (DFT) calculations predict:
- Molecular Geometry : Optimized bond lengths and angles (e.g., S–N and C–S bonds) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity (e.g., ~4–5 eV for sulfonamides) .
- UV/Vis Spectra : TD-DFT simulations align with experimental λ values (e.g., transitions at 250–300 nm) .
Q. Methodological Steps :
Optimize geometry using B3LYP/6-31G(d).
Calculate vibrational frequencies to rule out imaginary modes.
Compare theoretical vs. experimental spectra to validate accuracy .
Q. What experimental and computational strategies resolve contradictions in vibrational spectroscopy data for sulfonamide derivatives?
Answer: Contradictions : Discrepancies in IR/Raman peak assignments (e.g., N–H vs. S=O vibrations). Resolution Strategies :
Isotopic Labeling : Replace H with H to isolate N–H vibrations.
Normal Coordinate Analysis (NCA) : Deconvolute overlapping modes.
DFT-D3 Corrections : Include dispersion forces for better agreement with experimental data .
Example : For N-(3-methylphenyl)methanesulfonamide, DFT-D3 reduced errors in S=O stretching frequencies from 5% to <1% .
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?
Answer: Common Issues :
- Twinning : Use SHELXL’s TWIN/BASF commands to model domains .
- Disordered Solvents/Moieties : Apply ISOR/SADI restraints or mask electron density with SQUEEZE.
Case Study : For 2-(N-Phenylmethanesulfonamido)ethyl carboxylate, disorder in the ethyl chain was resolved using PART commands in SHELXL, improving R-factor from 0.12 to 0.08 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
